Furan, methylpentyl-

Flavor chemistry Hydrophobicity QSAR

Select 3-methyl-2-pentylfuran (CAS 61215-77-8) for its distinct fruity-green character—differing markedly from the green-beany 2-pentylfuran. Its LogP of 3.6 ensures prolonged aroma retention in lipid-rich matrices (chocolate, buttercream, baked goods), while a boiling point ~15–20 °C higher than 2-pentylfuran reduces volatilization losses during extrusion (>140 °C) or retort sterilization. Ideal as a QSAR probe compound for odor-classification models and as a read-across comparator in alkylfuran toxicology studies.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 61215-77-8
Cat. No. B14595457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran, methylpentyl-
CAS61215-77-8
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCCCCCC1=C(C=CO1)C
InChIInChI=1S/C10H16O/c1-3-4-5-6-10-9(2)7-8-11-10/h7-8H,3-6H2,1-2H3
InChIKeyHFJLXTKFXUKXNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furan, methylpentyl- (CAS 61215-77-8): A 2,3-Disubstituted Alkylfuran for Flavor and Fragrance R&D


Furan, methylpentyl- (CAS 61215-77-8), also designated 3-methyl-2-pentylfuran, is a C10 alkyl-substituted furan with the molecular formula C10H16O and a molecular weight of 152.23 g/mol . It belongs to the class of 2,3-disubstituted furans that contribute fruity, green, and sweet odor impressions in food and fragrance applications . Its computed octanol-water partition coefficient (XLogP3-AA) is 3.6, and its topological polar surface area is 13.1 Ų .

Why 3-Methyl-2-pentylfuran Cannot Be Generically Substituted by 2-Pentylfuran or Other Alkylfurans


Alkylfurans cannot be interchanged generically because small structural modifications—such as the position and nature of the alkyl substituent—profoundly shift both odor quality and odor detection threshold (OT). While 2-pentylfuran is described as green-beany with an OT of 6 µg/kg in water , the 2,3-disubstitution pattern in 3-methyl-2-pentylfuran alters the hydrophobic surface and stereoelectronic properties, leading to a distinct fruity-green character . Quantitative structure-odor relationship (QSAR) studies demonstrate that descriptors such as the Looping Centric Information Index and Petitjean Shape Indices successfully classify furans into “fruity” versus “meaty” categories, confirming that substitution pattern is a primary driver of sensory differentiation .

3-Methyl-2-pentylfuran: Quantitative Differentiation Evidence for Scientific Selection


Computed LogP Differentiation vs. 2-Pentylfuran

The calculated octanol-water partition coefficient (XLogP3-AA) for 3-methyl-2-pentylfuran (CAS 61215-77-8) is 3.6 , while the corresponding value for 2-pentylfuran (CAS 3777-69-3) is 3.0 . This 0.6 log unit difference corresponds to a roughly 4-fold increase in lipophilicity, which influences both volatility and mucosal partitioning in flavor release applications.

Flavor chemistry Hydrophobicity QSAR

Boiling Point Differentiation: Evaporation Profile and Headspace Delivery

The estimated normal boiling point of 3-methyl-2-pentylfuran is 194–195 °C at 760 mmHg , compared to 57–59 °C at 10 mmHg (equivalent to ~175–180 °C at 760 mmHg) for 2-pentylfuran . The ~15 °C higher boiling point at atmospheric pressure confers a reduced evaporation rate, which may benefit high-temperature food processing where sustained aroma release is required.

Volatility Process flavoring Headspace analysis

Structural Classification as a Fruity versus Meaty Furan: Neural Network QSAR Evidence

A structure-odor relationship study applying artificial neural networks to 35 furan derivatives demonstrated that 2,3-disubstituted furans with medium alkyl chains—such as 3-methyl-2-pentylfuran—are classified in the 'fruity' aroma category with 100% correct classification by the trained multilayer perceptron, whereas 2-alkylfurans lacking the 3-methyl substituent can fall into either 'fruity' or 'meaty' categories . 2-Pentylfuran, by contrast, is described as 'green bean, butter, vegetable' , representing a distinctly different odor character.

Odor QSAR Sensory classification Artificial neural networks

Regulatory and Safety Differentiation: Exclusion from EFSA FGE.13 Alkylfuran Evaluation

The EFSA Flavouring Group Evaluation 13 Revision 3 (FGE.13Rev3) evaluated 26 alkylfuran flavoring substances including 2-pentylfuran [FL-no: 13.059], establishing a BMDL of 8.51 mg/kg bw/day from a subchronic oral toxicity study . 3-Methyl-2-pentylfuran (CAS 61215-77-8) is not listed among the 26 evaluated substances , meaning that its safety assessment status differs from that of 2-pentylfuran. Users requiring EU-approved flavoring substances with completed EFSA safety evaluations may find 2-pentylfuran advantageous, whereas research applications requiring non-evaluated analogs for comparative toxicology studies may specifically seek 3-methyl-2-pentylfuran.

Food safety Regulatory compliance Toxicology

3-Methyl-2-pentylfuran: Research and Industrial Application Scenarios for Procurement Decision-Making


Fruity-Green Top Note Development for Fat-Based Confectionery and Bakery Flavors

The higher LogP (3.6 vs. 3.0 for 2-pentylfuran ) suggests enhanced partitioning into lipid phases, making 3-methyl-2-pentylfuran a candidate for sustained aroma release in chocolate, buttercream, and baked goods where 2-pentylfuran's green-beany character may be less desirable and its faster headspace depletion may be problematic.

High-Temperature Process Flavoring in Extruded Snacks and Retorted Foods

With an estimated boiling point approximately 15–20 °C higher than 2-pentylfuran , 3-methyl-2-pentylfuran may exhibit reduced volatilization losses during extrusion cooking (>140 °C) or retort sterilization, offering an advantage for savory snack and ready-meal manufacturers seeking sustained fruity aroma impact.

Structure-Odor Relationship Studies and QSAR Model Validation

As a 2,3-disubstituted furan with a medium-chain alkyl substituent, 3-methyl-2-pentylfuran serves as a valuable probe compound for testing neural network-based odor classification models. The Wailzer et al. (2016) study achieved 100% classification accuracy for fruity vs. meaty furans ; this compound can be used to validate or extend such QSAR models across additional odor categories.

Comparative Toxicology and Regulatory Science Research

Because 3-methyl-2-pentylfuran is absent from the EFSA FGE.13Rev3 evaluation that covers 2-pentylfuran , it can be employed as a structurally related comparator in read-across toxicology studies, genotoxicity screening panels, or in vitro metabolism investigations designed to support future regulatory submissions for alkylfuran flavoring substances.

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